molecular formula C7H16N2 B139127 N-(2-aminoethyl)-N-ethylcyclopropanamine CAS No. 151793-24-7

N-(2-aminoethyl)-N-ethylcyclopropanamine

Cat. No.: B139127
CAS No.: 151793-24-7
M. Wt: 128.22 g/mol
InChI Key: PCRMAYOLQMQWRH-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-ethylcyclopropanamine: is an organic compound that belongs to the class of cyclopropanamines This compound is characterized by the presence of a cyclopropane ring attached to an aminoethyl and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-N-ethylcyclopropanamine typically involves the reaction of cyclopropanecarboxylic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)-N-ethylcyclopropanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted amines.

Scientific Research Applications

Chemistry: N-(2-aminoethyl)-N-ethylcyclopropanamine is used as a building block in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the preparation of complex molecules.

Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies. Its ability to interact with specific receptors makes it a candidate for drug development.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to modulate neurotransmitter activity is of significant interest.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-ethylcyclopropanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neurotransmission pathways.

Comparison with Similar Compounds

  • N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
  • N-(2-aminoethyl)glycine
  • N-(2-aminoethyl)-1-aziridineethanamine

Comparison: N-(2-aminoethyl)-N-ethylcyclopropanamine is unique due to its cyclopropane ring structure, which imparts rigidity and distinct reactivity compared to other similar compounds For instance, N-(2-aminoethyl)-3-aminopropyltrimethoxysilane contains a silane group, making it more suitable for applications in materials science N-(2-aminoethyl)glycine, on the other hand, is a simpler molecule with a glycine backbone, commonly used in peptide synthesis

By understanding the unique properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

N'-cyclopropyl-N'-ethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-9(6-5-8)7-3-4-7/h7H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRMAYOLQMQWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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